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molecular formula C14H9ClF3NO2 B3161626 (4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester CAS No. 871555-75-8

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester

Cat. No. B3161626
M. Wt: 315.67 g/mol
InChI Key: RDNQDSKTTPSVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08445687B2

Procedure details

3-trifluoromethyl-4-chloroaniline (55 g, 0.281 mol) and pyridine (56 ml, 0.7030 mol) were dissolved in dichloromethane (550 ml). The reaction mass was cooled to 0° C. to −5° C. and a solution of phenyl chloroformate (46 ml, 0.3515 mol) in dichloromethane (200 ml) was added drop wise maintaining the temperature of the reaction mass below 0° C. The reaction mass was stirred at 0° C. to 5° C. for 1-2 hours and quenched with water (250 ml) below 10° C. The organic phase was separated and washed with water followed by 1N HCl (100 ml). It was dried over sodium sulfate and concentrated to obtain solid. This solid was agitated with hexane (500 ml) at ambient temperature for 2-3 hours and filtered. The obtained product was then vacuum dried at 50° C. to give phenyl 4-chloro-3-(trifluoromethyl)phenylcarbamate (85 g) as white solid.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[Cl:10])[NH2:6].N1C=CC=CC=1.Cl[C:20]([O:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:21].CCCCCC>ClCCl>[Cl:10][C:9]1[CH:8]=[CH:7][C:5]([NH:6][C:20](=[O:21])[O:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:4][C:3]=1[C:2]([F:1])([F:11])[F:12]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1Cl)(F)F
Name
Quantity
56 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
550 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
46 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mass was stirred at 0° C. to 5° C. for 1-2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to 0° C. to −5° C.
TEMPERATURE
Type
TEMPERATURE
Details
wise maintaining the temperature of the reaction mass below 0° C
CUSTOM
Type
CUSTOM
Details
quenched with water (250 ml) below 10° C
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
vacuum dried at 50° C.

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(OC1=CC=CC=C1)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 85 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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